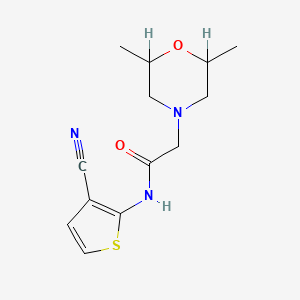![molecular formula C7H11ClO2S B2532877 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 2287343-11-5](/img/structure/B2532877.png)
3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride is an organic compound that has garnered significant interest in recent years due to its unique physical and chemical properties
Preparation Methods
The synthesis of 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of bicyclo[1.1.1]pentane with ethyl groups under specific conditions to introduce the ethyl substituent. . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes a variety of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the bicyclic structure can undergo transformations under appropriate conditions.
Addition Reactions: The strained bicyclic system may also be prone to addition reactions, particularly with electrophiles.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions often retain the bicyclic core while introducing new functional groups at the sulfonyl chloride position.
Scientific Research Applications
3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride has found applications in several scientific research areas:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: Researchers are exploring its potential as a building block for drug development, given its unique structure and reactivity.
Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specialized properties.
Mechanism of Action
The mechanism by which 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive, allowing it to form strong bonds with nucleophiles. This reactivity is facilitated by the strain in the bicyclic system, which makes the compound more susceptible to chemical transformations.
Comparison with Similar Compounds
Similar compounds to 3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride include other bicyclic sulfonyl chlorides and derivatives of bicyclo[1.1.1]pentane. For example:
Bicyclo[1.1.1]pentane-1-sulfonyl chloride: Lacks the ethyl substituent but shares the core structure.
3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride: Similar structure with a methyl group instead of an ethyl group.
The uniqueness of 3-Ethylbicyclo[11
Properties
IUPAC Name |
3-ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c1-2-6-3-7(4-6,5-6)11(8,9)10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMWOQPUUKFTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C1)(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2532799.png)


![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2532803.png)
![2-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2532804.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)
![(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2532808.png)
![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2532811.png)
![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)


